molecular formula C22H19NO4 B12790923 Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate CAS No. 67171-70-4

Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate

Cat. No.: B12790923
CAS No.: 67171-70-4
M. Wt: 361.4 g/mol
InChI Key: RKMFVSQWOGBUST-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate is a complex organic compound with a unique structure that includes an azepine ring, which is a seven-membered heterocyclic ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of an intermediate compound, which is then subjected to further reactions involving reagents such as ethanolic HCl to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups attached to the azepine ring.

Scientific Research Applications

Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or interact with cellular receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate is unique due to its specific structure, which includes an azepine ring and multiple functional groups This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

CAS No.

67171-70-4

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 6-methoxy-7-oxo-2,5-diphenylazepine-3-carboxylate

InChI

InChI=1S/C22H19NO4/c1-3-27-22(25)18-14-17(15-10-6-4-7-11-15)20(26-2)21(24)23-19(18)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3

InChI Key

RKMFVSQWOGBUST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=O)N=C1C2=CC=CC=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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